1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine
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Overview
Description
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes a brominated pyridine ring, a piperazine moiety, and a sulfonyl group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the bromination of a pyridine derivative. The brominated pyridine is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group. The final step involves the sulfonylation of the intermediate product to yield the target compound. Common reagents used in these reactions include bromine, piperazine, and sulfonyl chloride, with solvents like ethanol or methanol often employed to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-methylpiperazine
- 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-phenylpiperazine
Comparison: Compared to its analogs, 1-((5-Bromo-4-(piperazin-1-yl)pyridin-3-yl)sulfonyl)-4-ethylpiperazine exhibits unique properties due to the presence of the ethyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound for research and development .
Properties
Molecular Formula |
C15H24BrN5O2S |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-(5-bromo-4-piperazin-1-ylpyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C15H24BrN5O2S/c1-2-19-7-9-21(10-8-19)24(22,23)14-12-18-11-13(16)15(14)20-5-3-17-4-6-20/h11-12,17H,2-10H2,1H3 |
InChI Key |
KMFCDXJITASLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |
Origin of Product |
United States |
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